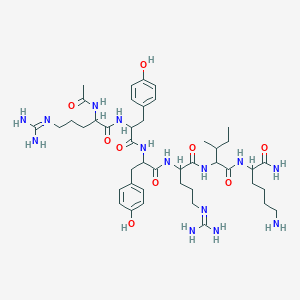
Ryyrik
Overview
Description
This compound is a modified version of the endogenous enkephalin peptide, Met-enkephalin, and has been shown to bind with high affinity to both κ and δ opioid receptors in rat cardiomyocytes . Ryyrik has demonstrated potential in various biological assays, particularly in the modulation of opioid receptors and inhibition of adenyl cyclase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ryyrik is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the Fmoc protecting group. Subsequent amino acids are then added one by one, with each addition followed by deprotection and coupling steps . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
These methods typically involve automated peptide synthesizers, which streamline the SPPS process, and large-scale purification techniques such as preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
Ryyrik undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which are useful for studying the structure-activity relationships of this compound .
Scientific Research Applications
Ryyrik has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating opioid receptors and its potential as a therapeutic agent for pain management
Medicine: Explored for its potential in developing new analgesics and treatments for opioid addiction
Industry: Utilized in the development of new peptide-based drugs and as a tool in drug discovery.
Mechanism of Action
Ryyrik exerts its effects by binding to nociceptin/orphanin FQ (NOP) receptors, κ opioid receptors, and δ opioid receptors . The binding of this compound to these receptors inhibits adenyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . This inhibition modulates various downstream signaling pathways, resulting in the modulation of pain perception and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Met-enkephalin: An endogenous enkephalin peptide that binds to opioid receptors.
Ac-RYYRWK-NH2: A modified peptide with similar receptor binding properties.
Ac-RYYRIK-ol: A derivative of Ryyrik with partial agonist properties.
Uniqueness
This compound is unique due to its high affinity for multiple opioid receptors and its ability to inhibit adenyl cyclase activity . This makes it a valuable tool for studying opioid receptor modulation and developing new therapeutic agents .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBVZGQADABSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















